2-propyl-N-(2-(4-(propylamino)-6-(propylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)pentanamide
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Overview
Description
2-propyl-N-(2-(4-(propylamino)-6-(propylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)pentanamide is a fascinating compound with a complex molecular structure. Known for its unique interactions at the molecular level, this compound has piqued the interest of researchers across multiple scientific disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-propyl-N-(2-(4-(propylamino)-6-(propylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)pentanamide typically involves multiple steps:
Initial Formation: : The synthesis begins with the preparation of a pyrazolo[3,4-d]pyrimidine core. This involves the cyclization of a suitable precursor in the presence of acidic or basic catalysts.
Functionalization: : Subsequent functionalization of the pyrazolo[3,4-d]pyrimidine core introduces the propylamino and propylthio groups. This is typically achieved through nucleophilic substitution reactions.
Attachment of Side Chains:
Final Coupling: : Finally, the compound is completed by coupling the functionalized core with the pentanamide group under controlled reaction conditions.
Industrial Production Methods
The industrial production of this compound generally employs automated, large-scale synthesis techniques. These processes often involve the use of high-throughput reactors, optimized reaction conditions, and continuous monitoring to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: : The compound can undergo oxidation reactions, where the propylthio group can be oxidized to sulfoxides or sulfones.
Reduction: : Reduction reactions can target the pyrazolo[3,4-d]pyrimidine core, potentially leading to ring-opening or hydrogenation.
Substitution: : The compound's various functional groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Catalysts: : Palladium on carbon (Pd/C), platinum oxide (PtO2).
Major Products Formed
Oxidation: : Sulfoxides, sulfones.
Reduction: : Reduced pyrazolo[3,4-d]pyrimidine derivatives.
Substitution: : Variously functionalized derivatives depending on the reactants used.
Scientific Research Applications
Chemistry
The compound is used as a building block in organic synthesis, particularly in the development of new pyrazolo[3,4-d]pyrimidine-based compounds.
Biology
In biological research, the compound is explored for its potential as a pharmacophore, contributing to the development of new therapeutic agents.
Medicine
The compound shows promise in medicinal chemistry, particularly in the design of drugs targeting specific enzymes or receptors involved in disease pathways.
Industry
Industrially, the compound is used in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The compound exerts its effects through various mechanisms:
Molecular Targets: : It may interact with specific enzymes or receptors, modulating their activity.
Pathways Involved: : It can affect signaling pathways related to cell growth, differentiation, or apoptosis.
Comparison with Similar Compounds
2-propyl-N-(2-(4-(propylamino)-6-(propylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)pentanamide stands out due to its unique combination of functional groups and structural features.
Similar Compounds
4-amino-6-(propylthio)-1H-pyrazolo[3,4-d]pyrimidine: : Lacks the complexity of the full compound.
2-propyl-N-(2-(4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)pentanamide: : Similar but without the propylthio group.
N-(2-(4-amino-6-(propylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide: : Another variant with slight modifications.
Each of these compounds shares some structural similarities but lacks the full functional diversity of this compound, which contributes to its unique chemical and biological properties.
Properties
IUPAC Name |
2-propyl-N-[2-[4-(propylamino)-6-propylsulfanylpyrazolo[3,4-d]pyrimidin-1-yl]ethyl]pentanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H36N6OS/c1-5-9-16(10-6-2)20(28)23-12-13-27-19-17(15-24-27)18(22-11-7-3)25-21(26-19)29-14-8-4/h15-16H,5-14H2,1-4H3,(H,23,28)(H,22,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWLMLLXFCWRRCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)C(=O)NCCN1C2=NC(=NC(=C2C=N1)NCCC)SCCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H36N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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